5-Methoxy-6-chloro-8-bromoquinoline
Overview
Description
Synthesis Analysis
Quinoline, the core structure of 5-Methoxy-6-chloro-8-bromoquinoline, has been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline compounds can undergo various chemical reactions. For instance, they can be involved in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Scientific Research Applications
Chemosensor for Cadmium Detection
One application of derivatives of 5-Methoxy-6-chloro-8-bromoquinoline is in the development of chemosensors for metal ions. For instance, a study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for Cd^2+ ions, demonstrating its potential for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Key Intermediate for Drug Discoveries
Another study introduced a telescoping process to synthesize a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline, used in drug discoveries. This process improved the original synthetic route, reducing isolation processes and increasing the yield, highlighting its significance in medicinal chemistry laboratories (Nishimura & Saitoh, 2016).
Tubulin-Polymerization Inhibitors
Compounds derived from modifying the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been evaluated as novel classes of tubulin-polymerization inhibitors targeting the colchicine site. This research has led to the discovery of new compounds with high in vitro cytotoxic activity, significant potency against tubulin assembly, and substantial inhibition of colchicine binding, with potential applications in cancer therapy (Wang et al., 2014).
Prodrug Systems for Reductive Activation
A range of novel 2-aryl-5-nitroquinolines has been synthesized as potential prodrug systems for bioreductive activation. This includes modifications to the quinoline-6-methanol, introducing chlorine at C-2 followed by palladium-catalyzed Suzuki coupling, aiming at the development of novel therapeutic agents (Couch et al., 2008).
properties
IUPAC Name |
8-bromo-6-chloro-5-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-6-3-2-4-13-9(6)7(11)5-8(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVMREUPROERKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293007 | |
Record name | 8-Bromo-6-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1236162-20-1 | |
Record name | 8-Bromo-6-chloro-5-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236162-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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